molecular formula C18H18Br2N2O3 B10759089 4-tert-butyl-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

4-tert-butyl-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B10759089
M. Wt: 470.2 g/mol
InChI Key: FVJUELRQTOWYRY-ZVBGSRNCSA-N
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Description

4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of benzoic acids and derivatives. This compound is characterized by the presence of a carboxylic acid substituent attached to a benzene ring. It is a small molecule with a molecular formula of C18H18Br2N2O3 and a molecular weight of 470.155 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzoic acid hydrazide and 3,5-dibromo-2,4-dihydroxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its experimental status. large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.

    Industry: Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. One known target is the enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori. The compound inhibits this enzyme, disrupting fatty acid biosynthesis and exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide is unique due to its specific structure, which combines the properties of both benzoic acids and hydrazones. This unique combination allows it to interact with specific molecular targets and exhibit distinct biological activities .

Properties

Molecular Formula

C18H18Br2N2O3

Molecular Weight

470.2 g/mol

IUPAC Name

4-tert-butyl-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H18Br2N2O3/c1-18(2,3)12-6-4-10(5-7-12)17(25)22-21-9-11-8-13(19)16(24)14(20)15(11)23/h4-9,23-24H,1-3H3,(H,22,25)/b21-9+

InChI Key

FVJUELRQTOWYRY-ZVBGSRNCSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br

Origin of Product

United States

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